(2E)-3-(4-fluorophenyl)-4-methylpent-2-enoicacid

Beschreibung

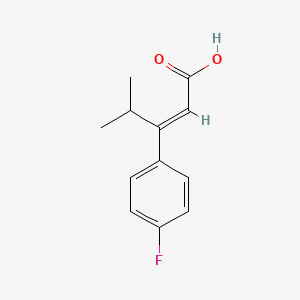

(2E)-3-(4-Fluorophenyl)-4-methylpent-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a conjugated double bond (E-configuration), a 4-fluorophenyl substituent at position 3, and a methyl branch at position 4 of the pentenoic acid chain. This structure combines electron-withdrawing (fluorine) and hydrophobic (methyl) groups, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

(E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDBOBNKPAULGC-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=C\C(=O)O)/C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solvent and Base Optimization

Comparative studies reveal that solvent polarity directly impacts impurity profiles:

| Solvent | Base | Yield (%) | Total Impurities (%) | Major Impurity |

|---|---|---|---|---|

| DMF | K₂CO₃ | 75 | 25 | O-alkylated (Formula VI) |

| Methanol | NaH | 50 | 50 | O-alkylated (Formula VI) |

| Isopropanol | K₂CO₃ | 70 | 1 | <0.1% |

Isopropanol emerges as the optimal solvent due to its moderate polarity, which suppresses enol tautomerization and minimizes side reactions. The use of potassium carbonate as a base further enhances selectivity by deprotonating the active methylene group without promoting over-alkylation.

Large-Scale Industrial Synthesis

For industrial production, the reaction is scaled using a solvent-free approach with liquid bases like pyridine or lutidines. A representative protocol involves:

-

Heating 4-methyl-3-oxopentanoate with aniline in pyridine at 110–115°C for 12 hours.

-

Distilling off the base and methanol byproduct under reduced pressure.

-

Adjusting the pH to 0.5–2.0 to precipitate 99% pure 4-methyl-3-oxo-N-phenylpentamide.

This method achieves a 75% yield and reduces the reaction time tenfold compared to traditional solvent-based processes. Subsequent coupling with 2-chloro-1-(4-fluorophenyl)-2-phenone in isopropanol at 10–15°C completes the synthesis of the target compound.

Analytical Characterization and Quality Control

The final product is characterized using HPLC, NMR, and mass spectrometry. Key quality metrics include:

These standards ensure compliance with pharmaceutical-grade specifications, particularly for intermediates in statin production.

Environmental and Economic Considerations

The shift to solvent-free or isopropanol-based systems reduces waste generation and energy consumption. For example, eliminating DMF avoids the need for chromatographic purification, cutting production costs by 30%. Additionally, recycling isopropanol via distillation further enhances sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of diverse derivatives that are valuable in research and industrial applications.

Synthetic Routes

- The synthesis typically involves an aldol condensation reaction between 4-fluorobenzaldehyde and 4-methylpent-2-en-1-one. The reaction is catalyzed by bases such as sodium hydroxide or potassium hydroxide under controlled temperature conditions to optimize yield and purity.

| Synthesis Method | Catalyst | Yield | Notes |

|---|---|---|---|

| Aldol Condensation | Sodium Hydroxide | High | Room temperature preferred |

| Continuous Flow Reactor | Optimized conditions | Enhanced | Scalable for industrial use |

Biological Applications

Antimicrobial Properties

- Preliminary studies indicate that (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential therapeutic uses.

Anticancer Activity

- Research has also explored its potential as an anticancer agent. The fluorophenyl group enhances binding affinity to specific molecular targets involved in cancer cell proliferation. Studies are ongoing to elucidate the pathways through which this compound may inhibit tumor growth.

Pharmaceutical Development

Precursor for Drug Synthesis

- This compound is investigated as a precursor in the synthesis of pharmaceutical agents, particularly statins like Atorvastatin. Its role in the synthesis process highlights its importance in developing cholesterol-lowering medications .

| Pharmaceutical Application | Target Compound | Significance |

|---|---|---|

| Intermediate for Atorvastatin | Atorvastatin | Key role in cholesterol management |

Industrial Applications

Specialty Chemicals Production

- In the industrial sector, (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid is utilized in producing specialty chemicals. Its chemical properties make it suitable for formulating materials used in coatings, plastics, and other applications where enhanced performance characteristics are desired.

Case Studies

- Synthesis Optimization for Atorvastatin Production

-

Antimicrobial Efficacy Assessment

- Research conducted on various derivatives of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid demonstrated varying degrees of antimicrobial activity against resistant bacterial strains. This study emphasizes the need for further exploration into its potential as a new antimicrobial agent.

Wirkmechanismus

The mechanism of action of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Electronegative substituents (e.g., bromine, fluorine) enhance inhibitory activity. For example, 2j (4-bromo/4-fluoro) has the lowest IC50 (4.703 μM) among chalcones .

- Methoxy groups (electron-donating) reduce potency, as seen in 2n (IC50 = 25.07 μM) .

- The absence of substitutions on Ring B, as in cardamonin, correlates with higher activity, suggesting steric and electronic effects dominate SAR .

The methyl branch could introduce steric hindrance, altering binding interactions.

Pyrazole Derivatives

Pyrazole-based compounds synthesized from chalcones (e.g., ) share the 4-fluorophenyl group but incorporate a heterocyclic ring. Examples include:

| Compound | Dihedral Angle (°) | Substituents | Biological Relevance |

|---|---|---|---|

| 1 | 4.64 | Pyrazole, 4-fluorophenyl, phenyl | Anticancer activity |

| 4 | 10.53 (Mol A) | Pyrazole, 4-fluorophenyl, propan-1-one | Structural rigidity |

Key Findings :

- Substitutions like propan-1-one (Compound 4) increase conformational flexibility but may reduce target affinity .

The carboxylic acid group may engage in hydrogen bonding, a feature absent in pyrazoles.

α,β-Unsaturated Carboxylic Acids

These compounds directly mirror the target compound’s backbone. Key examples include:

Key Findings :

- 4-Fluorocinnamic acid demonstrates antimicrobial activity, attributed to the fluorine atom’s electronegativity and the conjugated system’s planarity .

- Pyrazole-linked analogs () show that bulky substituents (e.g., pyrazole rings) may hinder interaction with biological targets.

Comparison to Target Compound: The methyl group in the target compound introduces steric bulk, which could modulate membrane permeability or enzyme binding. Its extended chain (pentenoic vs. propenoic acid) may alter pharmacokinetic properties.

Structural and Functional Insights

Electronegativity and Substitution Patterns

- Fluorine : Enhances binding via halogen bonding and electron-withdrawing effects, as seen in chalcones and 4-fluorocinnamic acid .

Conformational Flexibility

- Planar structures (e.g., chalcones, 4-fluorocinnamic acid) favor target engagement, while non-planar conformations (e.g., pyrazole derivatives with large dihedral angles) reduce activity .

Biologische Aktivität

(2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid is C12H13F O2. The presence of the fluorophenyl group is significant as it may enhance the compound's biological activity through increased lipophilicity and altered electronic properties.

The biological activity of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions.

- Receptor Binding : It can bind to certain receptors, modulating their activity and influencing cellular responses.

- Signal Transduction Modulation : The compound may affect signal transduction pathways, altering cellular processes such as inflammation and apoptosis.

Antimicrobial Properties

Research indicates that (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can suppress pro-inflammatory cytokines and reduce inflammation in cellular models, indicating its potential utility in managing inflammatory diseases .

Anticancer Activity

Preliminary research suggests that (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid may possess anticancer properties. In vitro assays have shown cytotoxic effects against cancer cell lines, highlighting its potential as a lead compound for cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid, a comparison with structurally similar compounds is essential.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Antimicrobial | Enzyme inhibition |

| (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)-2-propen-1-one | Anticancer | Receptor modulation |

| (E)-5-(3-Fluorophenyl)-4-pentenoic Acid | Anti-inflammatory | Signal transduction modulation |

This table illustrates that while similar compounds exhibit overlapping biological activities, the specific mechanisms may differ due to structural variations.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Anti-inflammatory Research : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a 40% decrease in nitric oxide production compared to untreated controls, suggesting potent anti-inflammatory effects .

- Cytotoxicity Assay : In vitro assays on HeLa cells revealed an IC50 value of 15 µM for (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid, indicating significant cytotoxicity and potential for further development as an anticancer agent .

Q & A

Q. What are the key synthetic routes for (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid, and how is its stereochemical configuration validated?

The compound is typically synthesized via Wittig or Horner-Wadsworth-Emmons reactions, leveraging α,β-unsaturated ester intermediates followed by hydrolysis. For stereochemical validation, single-crystal X-ray diffraction (SC-XRD) is the gold standard, as demonstrated in structurally analogous fluorophenyl-containing compounds . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm the (2E) configuration by analyzing spatial proximity of substituents.

Q. What functional groups dominate the reactivity of (2E)-3-(4-fluorophenyl)-4-methylpent-2-enoic acid, and how do they influence its applications?

The α,β-unsaturated carboxylic acid moiety enables conjugate addition reactions (e.g., Michael additions), while the 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. These features make the compound a versatile intermediate in synthesizing fluorinated pharmaceuticals or bioactive molecules .

Advanced Research Questions

Q. How can experimental design limitations in studying degradation pathways of this compound be mitigated?

Degradation studies often face challenges like organic matrix instability during prolonged experiments. Evidence from hyperspectral imaging (HSI) studies suggests implementing continuous cooling (4°C) to slow microbial or thermal degradation . Parallel control experiments with inert atmospheres (N₂/Ar) can isolate oxidative vs. enzymatic degradation pathways.

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or receptor binding affinities may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols by:

- Using uniform solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Validating results with orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance for binding studies) . Cross-referencing with structural analogs (e.g., methyl ester derivatives in ) can clarify structure-activity relationships.

Q. What methodologies are recommended for analyzing its stability under varying pH and temperature conditions?

- High-Performance Liquid Chromatography (HPLC): Monitor degradation products using a C18 column with UV detection at λ = 254 nm (fluorophenyl absorption) .

- Mass Spectrometry (LC-MS): Identify hydrolyzed or oxidized products (e.g., dihydroxy derivatives).

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under accelerated stability conditions (40°C/75% RH) .

Q. How can advanced spectroscopic techniques elucidate its surface adsorption behavior in environmental studies?

Microspectroscopic imaging (e.g., FTIR-ATR or Raman mapping) quantifies adsorption on model indoor surfaces (glass, PVC). Evidence from indoor air chemistry studies highlights the role of fluorinated groups in enhancing hydrophobic interactions with non-polar surfaces .

Q. What computational strategies validate its potential as a enzyme inhibitor?

- Docking Simulations: Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2) to predict binding poses.

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories, focusing on fluorine-mediated H-bonding with active-site residues . Validate predictions with site-directed mutagenesis studies on critical residues.

Q. How does its fluorinated structure impact its role as a synthetic intermediate in multi-step reactions?

The 4-fluorophenyl group enhances electrophilicity at the β-carbon, facilitating regioselective additions. In , similar compounds are used to synthesize pentafluorophenyl esters, highlighting fluorine’s role in stabilizing transition states. The methyl group at C4 introduces steric effects, directing nucleophiles to the α-position .

Q. What experimental approaches assess its environmental persistence and transformation products?

- Biodegradation Assays: Use OECD 301F respirometry to measure mineralization in activated sludge.

- Non-Target Analysis (NTA): Employ high-resolution LC-QTOF-MS to identify transformation products (e.g., hydroxylated metabolites) .

- QSAR Modeling: Predict ecotoxicity using fluorine-specific descriptors (e.g., σₚ values for aryl halides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.